4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide
Description
The compound 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide (CAS: 887308-94-3) is a triazole-based sulfonamide derivative characterized by:
- A 1,2,4-triazole core substituted with an ethyl group at position 4 and a methylsulfanyl (SCH₃) group at position 5.
- A methyl bridge at position 3 linking the triazole to a 4-chlorobenzenesulfonamide moiety .
This structure combines the bioactivity of triazoles (e.g., antimicrobial, anticancer) with the sulfonamide group’s pharmacological versatility (e.g., enzyme inhibition) .
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S2/c1-3-17-11(15-16-12(17)20-2)8-14-21(18,19)10-6-4-9(13)5-7-10/h4-7,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCLLADXPNTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: : React 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole with a chlorinating agent such as thionyl chloride under anhydrous conditions.
Sulfonation Reaction: : Introduce benzenesulfonamide through a sulfonation reaction that typically uses sulfuric acid as the sulfonating agent.
Coupling Reaction: : Couple the formed intermediates in the presence of a base such as sodium hydroxide or potassium carbonate to achieve the final product.
Industrial Production Methods
Industrial production may utilize similar synthetic routes but on a larger scale with optimized conditions to improve yield and reduce cost:
Continuous Flow Chemistry: : Using continuous flow reactors for chlorination and sulfonation steps can enhance reaction control and efficiency.
Optimization of Reagents: : Employing less expensive and more environmentally friendly chlorinating and sulfonating agents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: : The chloro group is susceptible to nucleophilic substitution, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution Reagents: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Benzene derivatives with hydrogen replacing the chlorine atom.
Substitution Products: : Various functionalized benzenesulfonamide derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications.
Antimicrobial Properties
Sulfonamide derivatives are known for their antibacterial properties. Research indicates that compounds similar to 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide may inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antiviral Activity
Recent findings suggest that derivatives of this compound could exhibit antiviral properties. For instance, related triazole compounds have been shown to inhibit hepatitis B virus replication in vitro. The mechanism involves modulation of host cell factors that affect viral replication .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has demonstrated that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines. For example, studies have reported that such compounds can effectively target pathways involved in cancer cell survival and proliferation . Specifically, some derivatives have shown promising results against breast cancer cell lines by significantly increasing apoptosis markers .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds related to 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide:
- Antibacterial Efficacy :
- Antiviral Effects :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: : Inhibits enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: : Modulates receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Interaction: : Interacts with DNA, potentially causing disruption in replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Functional Differences
Key Observations:
The phenoxyethylthio group in introduces steric hindrance, which may reduce binding affinity but improve metabolic stability.
Functional Group Impact :
- Sulfonamide vs. Acetamide : The sulfonamide in the target compound enhances acidity (pKa ~10–11) compared to acetamide derivatives (pKa ~15–16), improving solubility in physiological conditions .
- Halogen Effects : The 4-chloro substituent in the target compound vs. 4-bromo in alters electronic properties (Cl: electron-withdrawing; Br: polarizability), affecting receptor interactions.
Pharmacological and ADMET Comparisons
Table 2: Bioactivity and ADMET Profiles
Key Observations:
Sulfonamide vs. Coumarin Hybrids :
- The coumarin-triazole-thiophene hybrid in exhibits antiviral activity via Papain-like protease (PLpro) inhibition, attributed to the thiophene and coumarin moieties. The target compound’s benzenesulfonamide may target carbonic anhydrases or kinases.
- ADMET predictions for the coumarin hybrid suggest low BBB penetration , aligning with the target compound’s sulfonamide group, which typically limits CNS access .
Triazole-Acetamide Derivatives :
- VUAA1’s pyridinyl substituent enhances metabolic stability and receptor specificity . The target compound’s methylsulfanyl group may confer similar stability but lower specificity.
Biological Activity
4-Chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide (CAS No. 338954-07-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antidiabetic, and cardiovascular effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.88 g/mol. Its structure incorporates a triazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has been evaluated using the disc diffusion method against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity compared to standard antibiotics.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-Chloro-N-{[4-Ethyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}Benzenesulfonamide | E. coli | 18 |
| Control (Standard Antibiotic) | E. coli | 20 |
| 4-Chloro-N-{[4-Ethyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}Benzenesulfonamide | S. aureus | 15 |
| Control (Standard Antibiotic) | S. aureus | 22 |
Antidiabetic Activity
The compound has also been assessed for its antidiabetic potential using an induced diabetes model in rats. The results showed a significant reduction in blood glucose levels when administered at specific doses.
| Dosage (mg/kg) | Blood Glucose Level (mg/dL) | Control Group (mg/dL) |
|---|---|---|
| 10 | 120 | 180 |
| 20 | 95 | 180 |
| 40 | 85 | 180 |
These findings suggest that the compound may enhance insulin sensitivity or stimulate insulin secretion.
Cardiovascular Effects
In cardiovascular research, the compound's effects on perfusion pressure and coronary resistance have been studied using isolated rat heart models. The data indicate that it can significantly lower coronary resistance compared to control conditions.
Experimental Design Overview
The following table summarizes the experimental design for evaluating the biological activity related to cardiovascular effects:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | 4-Chloro-N-{[4-Ethyl-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}Benzenesulfonamide | 0.001 nM |
| III | Benzenesulfonamide derivative A | 0.001 nM |
| IV | Benzenesulfonamide derivative B | 0.001 nM |
The results indicated a statistically significant decrease in coronary resistance in the presence of the test compound when compared to other derivatives and control conditions.
The biological activity of this compound may be attributed to its ability to interact with various biomolecules involved in metabolic pathways and ion channel regulation. Studies have suggested that sulfonamides can act as calcium channel inhibitors, which may explain their effects on blood pressure and cardiac function.
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the triazole and sulfonamide moieties. Key steps include:
- Nucleophilic substitution at the triazole ring using alkyl halides (e.g., methyl iodide for methylsulfanyl group introduction) under basic conditions (e.g., KCO/DMF) .
- Sulfonamide coupling via reaction of 4-chlorobenzenesulfonyl chloride with a primary amine intermediate (e.g., 4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)methylamine) in the presence of a base like pyridine .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this compound validated?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using a diffractometer (e.g., Bruker D8 Venture) and refined with SHELXL . The triazole ring planarity and sulfonamide torsion angles are critical metrics .
- Spectroscopic techniques : H NMR (δ 7.8–8.2 ppm for aromatic protons), C NMR (δ 160–170 ppm for sulfonamide carbons), and IR (stretching bands at 1150 cm for S=O) .
- Mass spectrometry : ESI-HRMS confirms the molecular ion peak ([M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In vitro assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with sulfoxide/sulfone) and compare activity profiles .
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., E. coli dihydrofolate reductase) .
Q. How should researchers address contradictory crystallographic data in structural refinement?
Methodological Answer:
- Cross-validation : Refine the same dataset with multiple software (e.g., SHELXL vs. PHENIX) to identify systematic errors .
- Twinned data handling : For non-merohedral twinning, use the TWIN/BASF commands in SHELXL and validate with R/<I/σ(I)> metrics .
- Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., ethyl or methylsulfanyl) to improve electron density fit .
Q. What strategies resolve contradictions in spectroscopic data during tautomerism analysis?
Methodological Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., H NMR at 298 K vs. 223 K) to detect tautomeric equilibria (e.g., thione-thiol interconversion) .
- DFT calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level and compare computed NMR/IR spectra with experimental data .
- X-ray vs. solution-state comparison : Validate solid-state (X-ray) structures against solution NMR to identify solvent-induced conformational changes .
Q. How can researchers optimize reaction conditions for regioselective functionalization of the triazole ring?
Methodological Answer:
- Protecting group strategy : Temporarily block the sulfonamide nitrogen with a Boc group to direct electrophilic substitution at the triazole C-3 position .
- Catalytic control : Use Cu(I) catalysts (e.g., CuBr) for selective C-H arylation at the triazole C-5 position under mild conditions .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction intermediates and adjust stoichiometry/temperature dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
